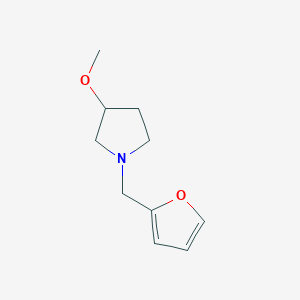

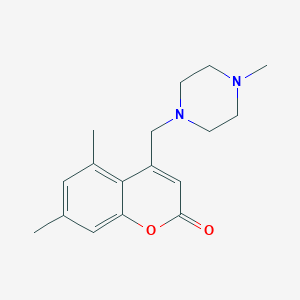

![molecular formula C18H21NO2 B2545914 4-(哌啶-1-基甲基)-7,8-二氢环戊[g]色烯-2(6H)-酮 CAS No. 859860-64-3](/img/structure/B2545914.png)

4-(哌啶-1-基甲基)-7,8-二氢环戊[g]色烯-2(6H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 4-(piperidin-1-ylmethyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one is a chemical entity that appears to be related to a class of compounds known for their potential pharmacological properties. While the specific compound is not directly mentioned in the provided papers, the structural motifs present in the compound, such as the piperidine ring and the chromenone core, are recurrent in several studies, indicating their significance in medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions that can include the formation of chromenone intermediates and subsequent functionalization with piperidine moieties. For instance, the synthesis of 7-[3-(1-piperidinyl)propoxy]chromenones, which share a similar chromenone core and piperidine substitution, was achieved through a series of in vitro and in vivo assays, indicating a methodical approach to obtaining these compounds . Another study reported the synthesis of 2-aryl-8-(piperidin-4-yl)-5,7-dimethoxy-4H-chromen-4-one derivatives using a chalcone route, which provided better yields compared to the β-diketone route, suggesting an efficient synthetic pathway for such compounds .

Molecular Structure Analysis

The molecular structure of compounds similar to 4-(piperidin-1-ylmethyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one is characterized by the presence of a chromenone core and a piperidine ring. These structural features are crucial for the biological activity of the compounds. For example, the piperidine ring is a common feature in many pharmacologically active molecules and can significantly influence the binding affinity to biological targets .

Chemical Reactions Analysis

The chemical reactivity of such compounds is often explored in the context of their potential as pharmacological agents. Piperidine rings can participate in various chemical reactions, including cyclization processes to form more complex heterocyclic systems. For instance, a piperidine-mediated [3 + 3] cyclization was developed to synthesize 2-amino-4-aryl-5H-chromeno[2,3-b]pyridin-5-one derivatives, demonstrating the versatility of piperidine-containing compounds in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are typically analyzed using techniques such as NMR spectroscopy and mass spectrometry, which provide detailed information about the molecular structure and purity . Computational studies can also predict physicochemical properties, drug-likeness features, and oral bioavailability, which are essential for the development of new pharmaceutical agents . The antimicrobial activity of similar compounds has been evaluated, showing significant antibacterial and antifungal activity, which correlates with the molecular modeling results .

科学研究应用

合成和化学性质

色烯衍生物的合成涉及可以产生广泛的生物活性化合物的各种方法。例如,吡喃并[3, 2-c]色烯衍生物已通过一锅三组分缩合反应合成,在微波辐照条件下使用哌啶作为催化剂。该工艺已证明在生产具有良好至优异产率的化合物方面很有效。此类衍生物对各种癌细胞系表现出显着的抗肿瘤活性,突出了它们在药物化学中的潜力 (El-Agrody 等人,2020 年)。

哌啶也已被用作色烯杂环合成的碱催化剂,证明了该方法的优点,例如反应时间短、产率高和后处理程序简单。这突出了哌啶在促进色烯基化合物的合成中的多功能性,这些化合物在包括医药和农化在内的各个行业中具有潜在应用 (Kangani 等人,2017 年)。

生物应用

使用哌啶作为催化剂合成的色烯衍生物已对其抗癌活性进行了评估。例如,某些色烯化合物通过诱导细胞周期停滞和凋亡对乳腺癌、结肠癌和肝癌细胞系表现出优异的体外抗癌活性,表明它们作为抗癌剂的潜力 (El-Agrody 等人,2020 年)。

此外,这些化合物已参与与其与雌激素受体结合亲和力相关的研究,证明了它们在针对激素依赖性癌症的治疗剂开发中的相关性。构效关系分析进一步提供了有关如何通过改变其化学结构来增强其生物活性的见解 (Parveen 等人,2017 年)。

属性

IUPAC Name |

4-(piperidin-1-ylmethyl)-7,8-dihydro-6H-cyclopenta[g]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2/c20-18-11-15(12-19-7-2-1-3-8-19)16-9-13-5-4-6-14(13)10-17(16)21-18/h9-11H,1-8,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNOGOHWRRBOLTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=O)OC3=C2C=C4CCCC4=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

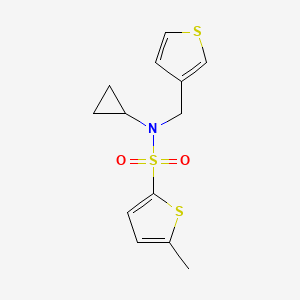

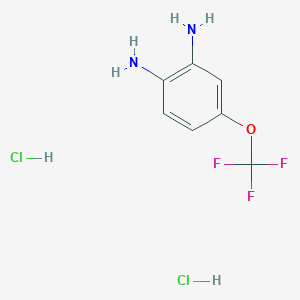

![[2-(1H-Indol-3-yl)-ethyl]-(1-methyl-1H-pyrrol-2-ylmethyl)-amine hydrochloride](/img/structure/B2545831.png)

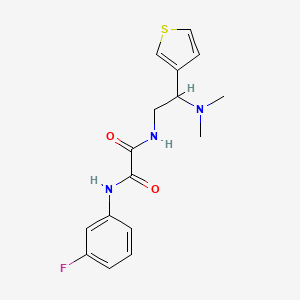

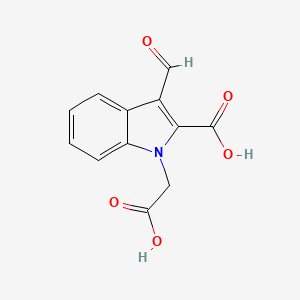

![4-(2-(cyclohex-1-en-1-yl)ethyl)-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2545834.png)

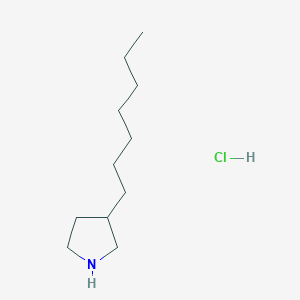

![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2545840.png)

![N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B2545844.png)

![3-amino-2-(4-bromobenzoyl)-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B2545846.png)

![5-(4-ethylphenyl)-1-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2545847.png)

![ethyl 2-(2-(phenylsulfonyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2545851.png)